4-Bromo-2-(1,3-dioxolan-2-YL)pyridine
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Overview
Description
4-Bromo-2-(1,3-dioxolan-2-YL)pyridine is a heterocyclic organic compound with the molecular formula C8H8BrNO2 It features a bromine atom attached to the second position of a pyridine ring, which is further substituted with a 1,3-dioxolane ring at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1,3-dioxolan-2-YL)pyridine typically involves the bromination of 2-(1,3-dioxolan-2-YL)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(1,3-dioxolan-2-YL)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with different functional groups.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-(1,3-dioxolan-2-YL)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-(1,3-dioxolan-2-YL)pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(1,3-dioxolan-2-YL)pyridine
- 4-(1,3-Dioxolan-2-yl)pyridine
- 2-(1,3-Dioxolan-2-yl)pyridine
Uniqueness
4-Bromo-2-(1,3-dioxolan-2-YL)pyridine is unique due to the presence of both a bromine atom and a 1,3-dioxolane ring on the pyridine core. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C8H8BrNO2 |
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Molecular Weight |
230.06 g/mol |
IUPAC Name |
4-bromo-2-(1,3-dioxolan-2-yl)pyridine |
InChI |
InChI=1S/C8H8BrNO2/c9-6-1-2-10-7(5-6)8-11-3-4-12-8/h1-2,5,8H,3-4H2 |
InChI Key |
JTRONGUJZHKIPK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=NC=CC(=C2)Br |
Origin of Product |
United States |
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